molecular formula C18H19N3O5S2 B3001592 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide CAS No. 681225-02-5

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide

Cat. No. B3001592
CAS RN: 681225-02-5
M. Wt: 421.49
InChI Key: VXFAFYCHQLHPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The compound is characterized by the presence of an acetamide group, a morpholino group, and a dioxol moiety, which may contribute to its potential biological activities.

Synthesis Analysis

The synthesis of related benzothiazole acetamide derivatives typically involves the reaction of benzothiazole with acetic acid or chloroacetyl chloride, followed by further functionalization with various reagents such as hydrazine hydrate, isatin, or substituted amines . For example, the synthesis of N-(benzo[d]thiazol-2-yl)acetamide derivatives involves refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen-bonded assemblies characteristic of the substituents on the benzothiazole moiety .

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is often characterized by the presence of hydrogen bonding interactions, which can significantly influence the photophysical properties of the crystals. For instance, N-(benzo[d]thiazol-2-yl)acetamide molecules can form three hydrogen bonds with water acting as a bridge, while derivatives with methyl or methoxy substituents form different types of hydrogen-bonded dimers or rings .

Chemical Reactions Analysis

Benzothiazole acetamide derivatives can undergo various chemical reactions depending on their substituents. The presence of reactive functional groups such as amide, thioether, or hydrazinyl allows for further chemical modifications, which can be utilized to synthesize novel compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The photophysical properties, such as fluorescence and absorption, are affected by the hydrogen bonding interactions within the crystal structure . The acidity constants (pKa) of these compounds can be determined through UV spectroscopic studies, revealing the protonation sites and the influence of the substituents on the compound's acidity .

Relevant Case Studies

Several studies have evaluated the biological activities of benzothiazole acetamide derivatives. For instance, some derivatives have shown potential antitumor activity against various human tumor cell lines . Others have been synthesized as Src kinase inhibitors and evaluated for their anticancer activities . Additionally, novel derivatives have been tested for their antibacterial activity against Gram-positive and Gram-negative bacteria , and some have been screened for anti-HIV activity using the MTT method . These case studies demonstrate the diverse biological potential of benzothiazole acetamide derivatives and the importance of structural modifications in enhancing their activities.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

A study synthesized derivatives related to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide and evaluated them for antioxidant and anti-inflammatory activities. Several compounds, such as 4k and 4l, demonstrated good antioxidant activity in various assays, and compounds like 4a, 4h, 4i, 4k, 4m, and 4n exhibited excellent anti-inflammatory activity (Koppireddi et al., 2013).

Antitumor Properties

Research in 2020 discovered that N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, similar in structure to the compound , have promising properties for new anticancer agents (Horishny et al., 2020).

Src Kinase Inhibitory and Anticancer Activities

A study focused on synthesizing and evaluating N-benzyl substituted acetamide derivatives, containing thiazole in place of pyridine, for Src kinase inhibitory activities and anticancer properties. One such compound showed significant inhibition of c-Src kinase and cell proliferation in human colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).

Antibacterial Agents

In 2015, a novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives was synthesized and tested for in-vitro antibacterial activity. These compounds showed broad-spectrum antibacterial activity against various microorganisms (Bhoi et al., 2015).

Anti-HIV Activity

In another study, a series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and evaluated for their anti-HIV activity, with some compounds showing moderate to potent activity against wild-type HIV-1 (Bhavsar et al., 2011).

α-Glucosidase Inhibitory Activity

Compounds like N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5- yl)acetamide have shown significant α-glucosidase enzyme inhibition, indicating potential for diabetes treatment (Koppireddi et al., 2014).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c22-16(9-27-10-17(23)21-3-5-24-6-4-21)20-18-19-13(8-28-18)12-1-2-14-15(7-12)26-11-25-14/h1-2,7-8H,3-6,9-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFAFYCHQLHPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.